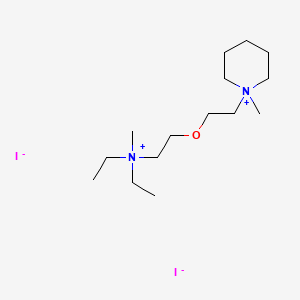
Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its piperidinium core, which is functionalized with various substituents, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide typically involves a multi-step process. One common method involves the reaction of piperidine with an alkyl iodide in the presence of a base to form the quaternary ammonium salt. This reaction is usually carried out under mild conditions to ensure high yield and purity of the product . Industrial production methods often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group allows the compound to bind to negatively charged sites on the membrane, altering its permeability and affecting ion transport . This interaction can modulate the activity of ion channels and transporters, leading to various physiological effects .
Comparison with Similar Compounds
Piperidinium, 1-(2-(2-(diethylmethylammonio)ethoxy)ethyl)-1-methyl-, diiodide can be compared with other quaternary ammonium compounds such as:
Tetramethylammonium iodide: Similar in structure but lacks the piperidinium core, making it less versatile in certain applications.
Benzyltrimethylammonium chloride: Contains a benzyl group, which can provide different chemical properties and reactivity compared to the piperidinium compound.
Dodecyltrimethylammonium chloride: Known for its antimicrobial properties, but with a longer alkyl chain compared to the piperidinium compound.
The unique structure of this compound, particularly the presence of the piperidinium core, provides it with distinct chemical and biological properties that make it suitable for a wide range of applications.
Properties
CAS No. |
63915-79-7 |
|---|---|
Molecular Formula |
C15H34I2N2O |
Molecular Weight |
512.25 g/mol |
IUPAC Name |
diethyl-methyl-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C15H34N2O.2HI/c1-5-16(3,6-2)12-14-18-15-13-17(4)10-8-7-9-11-17;;/h5-15H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
CWVGVPZANOTPDH-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CCOCC[N+]1(CCCCC1)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















